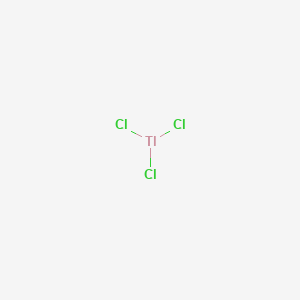
三氯铊烷
描述
Thallium(III) chloride, also known as thallic chloride, is a chemical compound with the formula TlCl₃. It is a crystalline solid that is highly soluble in water. Thallium(III) chloride is an important compound in the field of inorganic chemistry due to its unique properties and applications. It is primarily used as a reagent in chemical synthesis and has significant applications in various scientific research fields.
科学研究应用
Thallium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various thallium compounds and as a catalyst in organic reactions.
Biology: Thallium(III) chloride is used in biological studies to investigate the effects of thallium on cellular processes.
Medicine: Thallium(III) chloride is used in medical imaging, particularly in thallium-201 chloride for cardiac imaging.
Industry: It is used in the production of high-purity thallium compounds and in the manufacturing of optical materials for infrared spectroscopy
作用机制
Target of Action
Trichlorothallane, also known as Thallium(III) chloride hydrate or Thallium(III) chloride, is a heavy metal compound. It is also known to affect the central nervous system .
Mode of Action
Trichlorothallane interacts with its targets in a manner similar to potassium, due to their similar ionic radii . This allows trichlorothallane to interfere with potassium-dependent processes in the body, leading to various physiological changes .
Biochemical Pathways
It is known to interfere with potassium-dependent processes, which could potentially affect a wide range of biochemical pathways
Pharmacokinetics
Due to its similarity to potassium, it is likely to be distributed throughout the body in a similar manner
Result of Action
The result of trichlorothallane’s action can vary depending on the dose and duration of exposure. It is known to be highly toxic and can cause a range of adverse effects, including neurological symptoms . At high doses, it can lead to severe toxicity and even death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trichlorothallane. For example, the presence of other ions in the environment can affect its ability to mimic potassium . Additionally, factors such as pH and temperature can influence its stability and reactivity .
生化分析
Biochemical Properties
Thallium(III) chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with pyridine carboxylic acids, resulting in the formation of new chlorothallium(III) complexes . These interactions are crucial as they can influence the structure and function of the biomolecules involved.
Molecular Mechanism
The mechanism of action of thallium(III) chloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The formation of complexes with pyridine carboxylic acids, for example, can alter the activity of the enzymes involved, thereby affecting various biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: Thallium(III) chloride can be synthesized by directly combining thallium and chlorine gas. The reaction is as follows: [ 2 \text{Tl} + 3 \text{Cl}_2 \rightarrow 2 \text{TlCl}_3 ] This reaction yields thallium(III) chloride as a white solid .
Industrial Production Methods: In industrial settings, thallium(III) chloride is produced through the chlorination of thallium metal. The process involves passing chlorine gas over heated thallium metal, resulting in the formation of thallium(III) chloride. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the product.
化学反应分析
Types of Reactions: Thallium(III) chloride undergoes various chemical reactions, including:
Oxidation: Thallium(III) chloride can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to thallium(I) chloride under certain conditions.
Substitution: Thallium(III) chloride can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Thallium(III) chloride can oxidize other compounds in the presence of oxidizing agents such as nitric acid.
Reduction: Reducing agents like sulfur dioxide can reduce thallium(III) chloride to thallium(I) chloride.
Substitution: Thallium(III) chloride can react with halide ions to form mixed halides.
Major Products Formed:
Oxidation: Thallium(III) chloride can form thallium(III) oxide when oxidized.
Reduction: The reduction of thallium(III) chloride results in the formation of thallium(I) chloride.
Substitution: Substitution reactions can yield various thallium halides, such as thallium bromide and thallium iodide.
相似化合物的比较
- Thallium(I) chloride (TlCl)
- Thallium bromide (TlBr)
- Thallium iodide (TlI)
- Thallium(III) bromide (TlBr₃)
- Thallium(III) iodide (TlI₃) .
Thallium(III) chloride stands out due to its unique properties and applications, making it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
trichlorothallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHUTMWYRHVJB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Tl](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlCl3, Cl3Tl | |
| Record name | thallium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-32-2 | |
| Record name | Thallium chloride (TlCl3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium chloride (TlCl3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium chloride (TlCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Thallium(III) chloride?
A1: Thallium(III) chloride is represented by the molecular formula TlCl3. Its molecular weight is 310.83 g/mol.
Q2: Is there spectroscopic data available for Thallium(III) chloride?
A2: Yes, various spectroscopic techniques have been employed to study Thallium(III) chloride. Far-infrared spectroscopy has been used to investigate the structure of Thallium(III) chloride complexes in aqueous solutions, providing evidence for the existence of [TlCl5]2-. X-ray photoelectron spectroscopy (XPS) has also been used to analyze Thallium(III) chloride complexes. Additionally, Raman spectroscopy has been utilized to study Thallium(III) chloride complexes in aqueous solutions.
Q3: What is the structure of Thallium(III) chloride in different solvents?
A3: Thallium(III) chloride can exist as different species in protic and aprotic solvents. Research suggests that in aqueous solutions, depending on chloride concentration and pH, it can exist as octahedral complexes like [TlCl(H2O)5]2+, trans-[TlCl2(H2O)4]+, [TlCl6]3-, or as the tetrahedral [TlCl4]-. In organic solvents, solvated species like TlCl3·Solv or H[TlCl4]·3 Solv (Solv = tributylphosphate, cyclohexanone) have been reported.
Q4: Are there any interesting structural features observed in Thallium(III) chloride complexes with organic ligands?
A4: Yes, Thallium(III) chloride forms a variety of complexes with organic ligands, exhibiting diverse structural motifs. For instance, with pyridine carboxylic acids, it can form monomeric complexes with distorted octahedral geometry around the thallium center, as seen in [TlCl2(pic)(Hpic)]·0.5H2O (pic = picolinate). Furthermore, it can form polymeric chains or 3D networks through bridging ligands, as observed in complexes with nicotinic acid and isonicotinic acid.
Q5: What are some notable catalytic applications of Thallium(III) chloride?
A5: Thallium(III) chloride has been investigated as a Lewis acid catalyst in organic synthesis. It has shown catalytic activity in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes. Notably, these reactions can be carried out under solvent-free conditions, enhancing their green chemistry appeal. Thallium(III) chloride has also been explored for its ability to catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide under mild conditions.
Q6: How does the catalytic activity of Thallium(III) chloride compare to other Lewis acids?
A6: Research suggests that Thallium(III) chloride exhibits milder Lewis acidity compared to aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). Its activity is found to be comparable to zinc chloride (ZnCl2). This milder Lewis acidity can be advantageous in achieving selectivity in certain organic transformations.
Q7: Can you provide an example of a reaction where Thallium(III) chloride's specific reactivity is observed?
A7: In the methallylation of benzene, Thallium(III) chloride preferentially leads to the formation of β, β′-dimethylstyrene, highlighting its unique reactivity compared to other Lewis acids. Similarly, in the acetylation of benzene, it favors the formation of benzoylacetone.
Q8: How does Thallium(III) chloride interact with aromatic hydrocarbons?
A8: Thallium(III) chloride can undergo interesting reactions with aromatic hydrocarbons. In carbon tetrachloride, it can lead to both chlorination and carboxylation of the aromatic ring. This means it can introduce both chlorine atoms and carboxylic acid groups into the aromatic structure. Interestingly, the ratio of chlorination to carboxylation products can be influenced by temperature, with carboxylation being favored at lower temperatures.
Q9: How does Thallium(III) chloride react with olefins?
A9: Thallium(III) chloride reacts with both mono- and diolefins to produce vicinally dichlorinated products. This reaction occurs in carbon tetrachloride, and the yields can be significantly boosted by adding CuCl2·2H2O or FeCl3 while introducing oxygen into the reaction mixture. Interestingly, these additives by themselves do not yield dichlorinated products in carbon tetrachloride.
Q10: What is the proposed mechanism for the vicinal dichlorination of olefins by Thallium(III) chloride?
A10: The proposed mechanism suggests that the reactive species is not free chlorine generated from Thallium(III) chloride tetrahydrate but a polarized dimeric form of TlCl3. This dimeric species is believed to interact with the olefin, leading to the addition of two chlorine atoms across the double bond.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




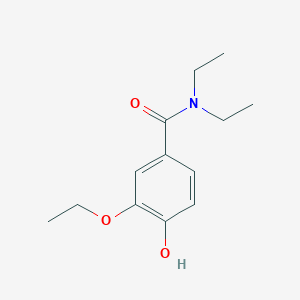

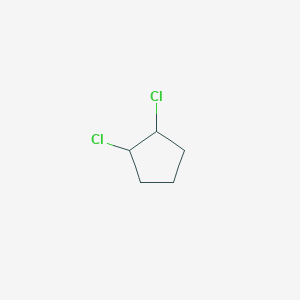
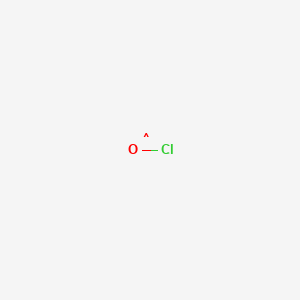


![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)
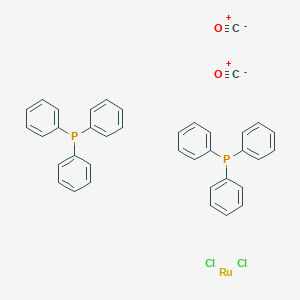

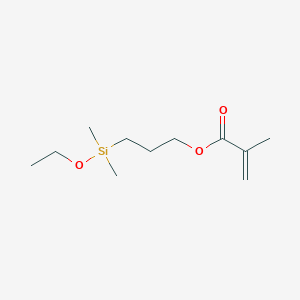
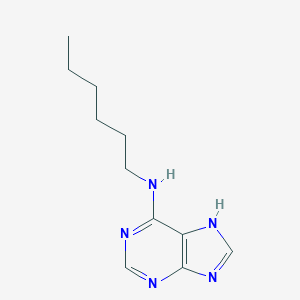
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)
